molecular formula C11H16N2O4 B13685292 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B13685292
M. Wt: 240.26 g/mol
InChI Key: IFMIHVOWIZLFKY-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may produce various substituted acetamide derivatives.

Scientific Research Applications

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in the presence of an ethylamine moiety.

    2-Amino-2-(3,4-dimethoxyphenyl)acetamide: Similar structure with one less methoxy group on the phenyl ring.

Uniqueness

2-Amino-2-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

2-amino-2-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C11H16N2O4/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3/h4-5,9H,12H2,1-3H3,(H2,13,14)

InChI Key

IFMIHVOWIZLFKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C(=O)N)N

Origin of Product

United States

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